molecular formula C16H12FNO3 B5651873 2-(4-ethoxyphenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione CAS No. 299963-59-0

2-(4-ethoxyphenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione

Cat. No. B5651873
CAS RN: 299963-59-0
M. Wt: 285.27 g/mol
InChI Key: QJJZAIFOACCVEO-UHFFFAOYSA-N
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Description

Isoindole-1,3-dione derivatives are known for their diverse biological activities and applications in material science. The compound belongs to this family, where modifications on the isoindole-1,3-dione scaffold, such as the introduction of an ethoxyphenyl group and a fluoro atom, can significantly alter its chemical and physical properties, potentially leading to novel applications.

Synthesis Analysis

The synthesis of isoindole-1,3-dione derivatives typically involves cyclization reactions, starting from suitable precursors. A study on related compounds has demonstrated the use of cyclization under palladium-catalyzed conditions to produce isoindole-1,3-diones efficiently, indicating potential methodologies for synthesizing the compound of interest (Worlikar & Larock, 2008).

Molecular Structure Analysis

The molecular structure of isoindole-1,3-dione derivatives reveals significant insights into their reactivity and interactions. X-ray diffraction studies provide detailed information about their crystalline structure, demonstrating how substituents influence the overall geometry and intermolecular interactions of these compounds (G. Duru, M. Evecen, H. Tanak, & E. Ağar, 2018).

properties

IUPAC Name

2-(4-ethoxyphenyl)-5-fluoroisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12FNO3/c1-2-21-12-6-4-11(5-7-12)18-15(19)13-8-3-10(17)9-14(13)16(18)20/h3-9H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJJZAIFOACCVEO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901210239
Record name 2-(4-Ethoxyphenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901210239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

299963-59-0
Record name 2-(4-Ethoxyphenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=299963-59-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4-Ethoxyphenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901210239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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